2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MSTTP) is a novel compound derived from the synthesis of a thienyl group and a pyrimidine moiety. It is a heterocyclic compound with a unique structure, making it an interesting target for research. MSTTP has a wide range of applications in scientific research, from the study of biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
Synthesis and Biological Study
Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and inhibition of cellular responses to serotonin. This research highlights the compound's potential as a selective serotonin 5-HT6 receptor antagonist (Ivachtchenko et al., 2010).
Chemical Synthesis and Properties
A study by Abdelriheem et al. (2017) demonstrated the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, indicating the chemical versatility and potential application in pharmaceuticals (Abdelriheem et al., 2017).
Crystal Structure Analysis
Canfora et al. (2010) reported the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the structural characteristics relevant for its biological activity (Canfora et al., 2010).
Inhibitory Effects on Enzymes
Asghari et al. (2016) synthesized derivatives of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes (Asghari et al., 2016).
Antimicrobial and Antifungal Properties
Komykhov et al. (2017) investigated the antimicrobial and antifungal activities of triazolo[1,5-a]pyrimidin-7-ols, contributing to the understanding of its potential use in treating infections (Komykhov et al., 2017).
Environmentally Friendly Synthesis Methods
Gol et al. (2019) demonstrated an efficient and regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydro[1,2,4]triazolo[1,5-a]pyrimidines using water as a solvent, indicating a more sustainable approach to chemical synthesis (Gol et al., 2019).
properties
IUPAC Name |
2-methylsulfanyl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVYIZYRFBGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.